molecular formula I2Zn B159475 Zinc iodide CAS No. 10139-47-6

Zinc iodide

Cat. No.: B159475
CAS No.: 10139-47-6
M. Wt: 319.2 g/mol
InChI Key: UAYWVJHJZHQCIE-UHFFFAOYSA-L
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Description

Zinc iodide (ZnI₂) is a binary compound of zinc and iodine, characterized by its high solubility in water and polar solvents. Key properties include:

  • Molecular Weight: 319.18 g/mol
  • Melting Point: 446°C
  • Boiling Point: 1150°C
  • Density: 4.74 g/cm³
  • Appearance: White crystalline powder or colorless hygroscopic solid .

Synthesis: ZnI₂ is typically synthesized by reacting elemental zinc with iodine in aqueous or organic solvents. Excess zinc ensures complete iodine consumption, with unreacted zinc removed post-reaction .

Properties

IUPAC Name

diiodozinc
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InChI

InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2
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InChI Key

UAYWVJHJZHQCIE-UHFFFAOYSA-L
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Canonical SMILES

[Zn](I)I
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Molecular Formula

ZnI2, I2Zn
Record name zinc iodide
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DSSTOX Substance ID

DTXSID5064968
Record name Zinc iodide (ZnI2)
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Molecular Weight

319.2 g/mol
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Physical Description

White odorless hygroscopic solid; Turns brown on contact with air or light; [Merck Index] White odorless crystalline solid; [MSDSonline]
Record name Zinc iodide
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CAS No.

10139-47-6
Record name Zinc iodide
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Preparation Methods

Aqueous and Ether-Based Reactions

In aqueous conditions, the reaction proceeds at room temperature, facilitated by the solvation of iodine. However, anhydrous ether (e.g., diethyl ether) is often preferred to minimize hydrolysis side reactions. Refluxing ether enhances reaction kinetics, yielding ZnI₂ with minimal byproducts. The absence of solvent results in no reaction at ambient temperatures, necessitating elevated heat.

Methanol as a Reaction Medium

A modified approach uses methanol as the solvent, combining 2.0 g of zinc granules with 2.0 g of iodine crystals in 25 mL of methanol3. Heating the mixture under reflux until the solution turns colorless indicates completion (15–20 minutes). Post-reaction, unreacted zinc is removed via decantation, and methanol is evaporated to isolate ZnI₂. This method achieves near-quantitative yields when iodine is the limiting reagent.

Table 1: Stoichiometric Data for Direct Synthesis in Methanol

ComponentMass (g)Moles (mmol)
Zinc (initial)2.030.6
Iodine (initial)2.07.87
This compound (product)2.86.12
Unreacted zinc1.218.4

Data derived from laboratory trials show a 78% yield, attributed to iodine’s complete consumption3.

Double Displacement Reactions Using Soluble Salts

An alternative pathway employs a double replacement reaction between zinc sulfate (ZnSO₄) and barium iodide (BaI₂):

ZnSO4+BaI2ZnI2+BaSO4\text{ZnSO}_4 + \text{BaI}_2 \rightarrow \text{ZnI}_2 + \text{BaSO}_4 \downarrow

Reaction Mechanism and Optimization

Barium sulfate’s low solubility (Ksp=1.1×1010K_{sp} = 1.1 \times 10^{-10}) drives the reaction to completion. Stoichiometric equivalence is critical, as excess BaI₂ contaminates the product. Filtration removes BaSO₄ precipitate, and subsequent evaporation isolates ZnI₂. This method avoids handling elemental iodine but requires precise molarity control.

Yield and Practical Considerations

Comparative studies report a 85–90% yield for this method, marginally higher than direct synthesis. However, the cost of barium iodide and the need for rigorous filtration limit its industrial scalability.

Optimization of Reaction Conditions and Byproduct Mitigation

Role of Acetic Acid in Preventing Hydrolysis

In aqueous systems, zinc ions undergo hydrolysis to form zinc hydroxide (Zn(OH)2\text{Zn(OH)}_2):

Zn2++2H2OZn(OH)2+2H+\text{Zn}^{2+} + 2\text{H}_2\text{O} \rightleftharpoons \text{Zn(OH)}_2 + 2\text{H}^+

Adding acetic acid (CH3COOH\text{CH}_3\text{COOH}) suppresses hydrolysis by maintaining an acidic pH, ensuring high-purity ZnI₂. Omitting acetic acid results in a white Zn(OH)2\text{Zn(OH)}_2 precipitate, complicating product isolation.

Solvent Selection and Reaction Efficiency

Ether and methanol are superior to water due to their inertness and volatility. Methanol’s moderate polarity dissolves iodine effectively while permitting easy solvent removal.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Synthesis

ParameterDirect Synthesis (Methanol)Double Displacement
Yield (%)7885–90
Reaction Time (min)20–3045–60
CostLowModerate
SafetyModerate (I₂ handling)High
ScalabilityHighLow

The double displacement method offers higher yields but is less practical for large-scale production. Direct synthesis in methanol balances efficiency and scalability, despite requiring careful iodine management.

Advanced Synthesis Techniques and Emerging Research

Recent studies explore electrochemical routes, such as rechargeable zinc-halogen cells using ZnI₂ electrolytes. These systems leverage redox cycling of zinc and iodine, demonstrating 95% coulombic efficiency over 500 cycles. Catalytic applications also drive interest in solvent-free mechanochemical synthesis, though yields remain suboptimal (50–60%) .

Scientific Research Applications

Chemical Synthesis

1. Lewis Acid Catalyst
Zinc iodide acts as a Lewis acid catalyst in numerous organic reactions. It facilitates processes such as:

  • Friedel-Crafts Alkylation and Acylation : These reactions are crucial for synthesizing complex organic molecules by introducing alkyl or acyl groups into aromatic compounds .
  • Conversion of Methanol to Triptane : ZnI₂ catalyzes this conversion, showcasing its utility in hydrocarbon synthesis .

2. Photographic Chemicals
Historically, this compound was used in photographic emulsions to enhance the sensitivity of silver halide crystals to light. This application has diminished with the advent of digital photography but remains a notable aspect of its chemical history .

3. Analytical Chemistry
In qualitative analysis, this compound can form specific complexes with various functional groups, aiding in the identification of unknown substances. It is particularly useful in detecting halides and other anions .

Medical Applications

1. Antiviral Properties
Recent studies have explored the use of this compound in combination with Dimethyl Sulfoxide (DMSO) as a therapeutic agent against viral infections, including SARS-CoV-2. The combination exhibits:

  • Virucidal Effects : It shows efficacy against both DNA and RNA viruses by disrupting their replication pathways.
  • Anti-inflammatory and Antioxidative Effects : Zinc is known to modulate immune responses, potentially reducing inflammation associated with viral infections .

2. Topical Antiseptic
this compound has been utilized as a topical antiseptic due to its antimicrobial properties. It can effectively disinfect wounds and prevent infection .

3. Staining in Electron Microscopy
The this compound-osmium tetroxide (ZIO) technique is employed for staining biological tissues in electron microscopy, enhancing visualization of cellular structures . This method has applications in neurocytological studies and examining various tissue samples.

Energy Storage Applications

1. Zinc-Iodine Flow Batteries
this compound is integral to the development of zinc-iodine flow batteries, which are being researched for their potential in energy storage systems. Key advantages include:

  • High Energy Density : ZnI₂-based batteries demonstrate significant energy storage capabilities.
  • Cycle Stability : These batteries exhibit improved cycling life and rate capability compared to traditional systems .

Summary Table of Applications

Application AreaSpecific Uses/Details
Chemical SynthesisLewis acid catalyst for organic reactions
Enhances photographic emulsions
Qualitative analysis for functional group detection
Medical ApplicationsAntiviral agent in combination with DMSO
Topical antiseptic
Staining method for electron microscopy
Energy StorageComponent in zinc-iodine flow batteries

Case Studies

  • Antiviral Efficacy Study : A study demonstrated that the combination of this compound and DMSO effectively reduced viral load in infected cells, highlighting its potential as a treatment for COVID-19 and other viral infections .
  • Flow Battery Research : Recent advancements in zinc-iodine flow battery technology show promising results for energy efficiency and longevity, indicating a shift towards sustainable energy solutions using ZnI₂ .

Mechanism of Action

Comparison with Similar Compounds

Potassium Iodide (KI) and Sodium Iodide (NaI)

Property ZnI₂ KI NaI
Solubility (g/100g) 172 140 184
Primary Uses Catalysis, Imaging Thyroid treatment, Photography Organic synthesis, Scintillation
  • Solubility : ZnI₂ exhibits intermediate solubility compared to KI and NaI, making it versatile in polar solvents .
  • Reactivity : Unlike KI/NaI, ZnI₂’s Lewis acidity enables catalytic roles in organic reactions (e.g., pyrrole formation) .

Lead Iodide (PbI₂) and Barium Iodide (BaI₂)

Property ZnI₂ PbI₂ BaI₂
Toxicity Corrosive Highly toxic (Pb content) Moderate toxicity
Applications Catalysis Photovoltaics, Perovskites High-density glass
  • Structural Role : PbI₂ forms layered perovskites, while ZnI₂ binds indirectly to enzymes via water bridges (e.g., in β-carbonic anhydrase) .

Comparison with Other Zinc Halides

Property ZnI₂ ZnCl₂ ZnBr₂
Solubility (g/100g) 172 432 106
Reactivity Order I⁻ > Br⁻ > Cl⁻ (in conjugate additions)
  • Catalytic Efficiency : ZnI₂ outperforms ZnCl₂ in radical-mediated alkyl halide additions due to iodide’s superior leaving-group ability .
  • Thermal Stability : ZnCl₂ (mp 290°C) is less thermally stable than ZnI₂ (mp 446°C), limiting high-temperature applications .

Contrast Enhancement in Imaging

ZnI₂’s high atomic number (Zₙ = 30) enhances X-ray phase contrast, outperforming NaI/KI in micro-computed tomography .

Enzyme Binding

In β-carbonic anhydrase, ZnI₂’s iodide ion binds 3.9 Å from the zinc center, mediated by a water molecule—unlike direct phosphate coordination .

Catalytic Mechanisms

  • Pyrrole Synthesis : ZnI₂ operates at room temperature for electron-rich substrates, whereas Rh(II) catalysts favor electron-deficient systems .
  • Cyclic Carbonate Formation : ZnI₂-derived iodide ions act as nucleophiles in epoxide activation, reducing activation energy by ~30 kcal/mol compared to uncatalyzed reactions .

Biological Activity

Zinc iodide (ZnI₂) is a compound that has garnered attention for its biological activity, particularly in the context of antiviral properties, anti-inflammatory effects, and its role in tissue remodeling. This article synthesizes various research findings and case studies to provide a comprehensive overview of the biological activities associated with this compound.

Overview of this compound

This compound is an inorganic compound composed of zinc and iodine. It possesses unique properties that make it useful in various applications, including medicine, agriculture, and materials science. Its biological activities are primarily attributed to the roles of zinc and iodine as essential micronutrients in human health.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly in combination with dimethyl sulfoxide (DMSO). The combination has been proposed as a therapeutic agent for treating viral infections, including SARS-CoV-2. Research indicates that zinc ions can interfere with the replication of coronaviruses by inhibiting viral RNA polymerase and reducing viral particle production .

Case Study: this compound-DMSO for COVID-19

A study investigated the efficacy of this compound combined with DMSO as a treatment for COVID-19. The findings suggested that this combination could effectively suppress viral replication and decrease inflammation, thereby reducing organ damage associated with severe infections . The therapeutic compound was also noted for its immunomodulatory effects, enhancing the innate immune response against respiratory viruses .

Anti-inflammatory Effects

Zinc is known to play a crucial role in modulating inflammation. Clinical trials have shown that zinc supplementation can lead to decreased levels of inflammatory cytokines in elderly populations . A study focusing on lung fibroblasts demonstrated that this compound supplementation increased the expression and activity of matrix metalloproteinase-2 (MMP-2), which is involved in collagen degradation. This suggests a potential role for this compound in managing chronic inflammatory conditions characterized by excessive collagen deposition .

Table: Summary of Anti-inflammatory Effects of this compound

Study FocusFindings
Lung FibroblastsIncreased MMP-2 expression; reduced collagen type I
Elderly PopulationDecreased inflammatory cytokines
Viral Infections (COVID-19)Suppressed replication; reduced inflammation

The biological activity of this compound can be attributed to several mechanisms:

  • Zinc Ionophore Activity : Zinc ions enhance cellular uptake of zinc, which is crucial for immune function and antiviral activity.
  • Inhibition of Viral Replication : Zinc ions disrupt the replication processes of various RNA viruses.
  • Modulation of Inflammatory Pathways : Zinc influences key signaling pathways such as NF-κB, leading to reduced expression of pro-inflammatory cytokines .

Research Findings

Numerous studies have explored the biological effects of this compound:

  • Antiviral Efficacy : Research indicates that ZnI₂ can inhibit a wide range of viruses including rhinoviruses and influenza .
  • Tissue Remodeling : In models of chronic lung disease, ZnI₂ has been shown to modify MMP activity, suggesting therapeutic potential in fibrotic diseases .
  • Immune System Support : Zinc supplementation has been linked to improved immune responses, particularly in older adults who are more susceptible to infections .

Q & A

Q. What are the established methods for synthesizing zinc iodide in a laboratory setting, and how can stoichiometric accuracy be ensured?

this compound is typically synthesized via direct reaction of elemental zinc and iodine in a solvent like ethanol or water. To ensure stoichiometric accuracy:

  • Use excess zinc to consume all iodine, as iodine sublimation can lead to mass loss and stoichiometric errors .
  • Add acetic acid to prevent zinc hydroxide formation during aqueous synthesis .
  • Filter excess zinc post-reaction and evaporate solvents under controlled conditions to avoid iodine sublimation .
  • Validate stoichiometry through gravimetric analysis or back-titration of unreacted iodine .

Q. How should this compound be stored and handled to prevent decomposition due to its hygroscopic and photosensitive nature?

  • Store in airtight, amber glass containers under inert gas (e.g., argon) to minimize exposure to moisture and light .
  • Use a desiccator with silica gel or anhydrous calcium sulfate to maintain low humidity .
  • Handle in a glovebox or fume hood to limit atmospheric contact during experiments .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound purity and structure?

  • X-ray diffraction (XRD) for crystallographic verification .
  • FTIR spectroscopy to confirm absence of hydroxide or acetate byproducts .
  • Elemental analysis (e.g., iodometric titration) to validate iodine content .
  • Thermogravimetric analysis (TGA) to assess hygroscopic stability .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in empirical formula determination caused by iodine sublimation during synthesis?

  • Conduct reactions in sealed systems (e.g., Schlenk flasks) to trap sublimated iodine .
  • Monitor iodine mass loss using real-time thermogravimetric analysis and adjust stoichiometric calculations accordingly .
  • Alternative synthesis routes, such as electrochemical methods, to bypass sublimation issues .

Q. How can the reversibility of this compound synthesis and decomposition reactions be leveraged to study reaction kinetics and equilibrium in educational research?

  • Design experiments where this compound is synthesized and thermally decomposed (e.g., heating to produce Zn and I₂ vapor). Monitor reversibility via mass changes or colorimetric iodine detection .
  • Use these reactions to teach concepts like Le Chatelier’s principle by varying temperature and pressure .
  • Incorporate electrochemical cells to quantify equilibrium constants through voltage measurements .

Q. In pharmacopeial testing, how is this compound utilized for cellulose identification, and what methodological validations are required?

  • Prepare iodinated zinc chloride solution (20 g ZnCl₂, 6.5 g KI, 0.5 g I₂ in 10.5 mL H₂O) to stain cellulose violet-blue .
  • Validate the method by testing known cellulose samples and checking for interference from lignin or starch .
  • Optimize shaking time (≥15 minutes) and iodine concentration to ensure reagent stability .

Q. How can researchers resolve conflicting reports on this compound’s stability under varying humidity conditions?

  • Perform controlled humidity experiments using environmental chambers to measure decomposition rates .
  • Cross-reference data with thermodynamic models (e.g., water activity calculations) to predict stability thresholds .
  • Replicate conflicting studies while strictly controlling atmospheric exposure and reporting uncertainties in humidity measurements .

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